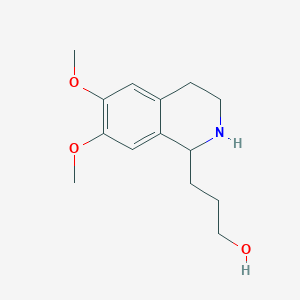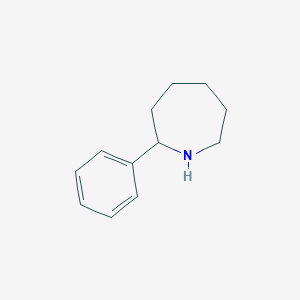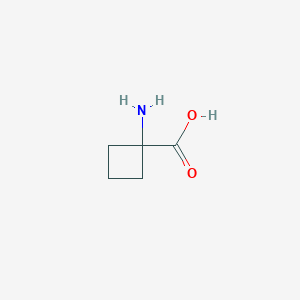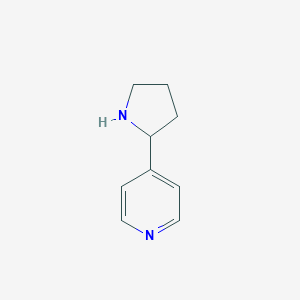![molecular formula C12H15N7O5 B120505 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide CAS No. 154094-88-9](/img/structure/B120505.png)
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide, also known as PR-350, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound is a member of the nitroimidazole family of compounds, which have been shown to possess anti-tumor and anti-bacterial properties.
Mechanism Of Action
The exact mechanism of action of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is not fully understood. However, it is believed that the compound works by targeting the hypoxic regions of tumors, which are areas of low oxygen concentration. 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is activated in these regions, leading to the formation of reactive oxygen species (ROS) that can cause DNA damage and cell death in cancer cells.
Biochemical And Physiological Effects
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit tumor cell migration and invasion. In vivo studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can effectively shrink tumors in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide is its selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies, as it may be able to target cancer cells without harming normal cells. However, there are also some limitations to the use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in lab experiments. For example, the compound is highly reactive and can be difficult to handle in the lab.
Future Directions
There are several potential future directions for research on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. One area of interest is the development of new cancer therapies based on 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide. Another area of interest is the study of the compound's mechanism of action, in order to better understand how it targets and kills cancer cells. Additionally, there is interest in exploring the potential use of 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Synthesis Methods
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can be synthesized through a multi-step process that involves the reaction of 2-nitroimidazole with ethyl acrylate, followed by the reaction with 3-bromopropylamine. This intermediate is then reacted with 2-nitroimidazole to form 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide.
Scientific Research Applications
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide can selectively target and kill cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies.
properties
CAS RN |
154094-88-9 |
|---|---|
Product Name |
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide |
Molecular Formula |
C12H15N7O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-7-17-9-5-15-12(17)19(23)24)13-3-1-6-16-8-4-14-11(16)18(21)22/h4-5,8-9H,1-3,6-7H2,(H,13,20) |
InChI Key |
QKWIUUWNGGRAKM-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCNC(=O)CCN2C=CN=C2[N+](=O)[O-] |
synonyms |
N-[2-nitro-3-[3-(2-nitroimidazol-1-yl)propyl]-2H-imidazol-1-yl]propana mide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



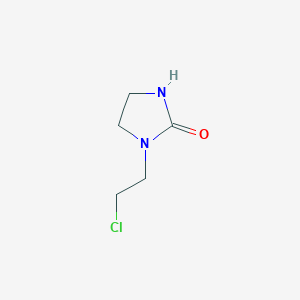
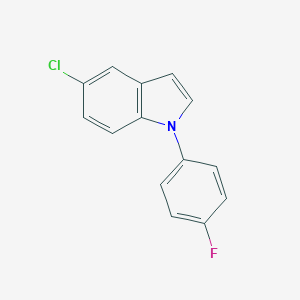
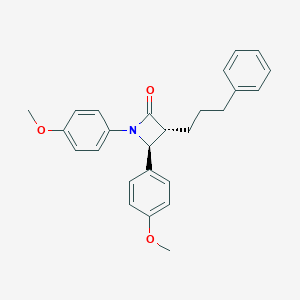
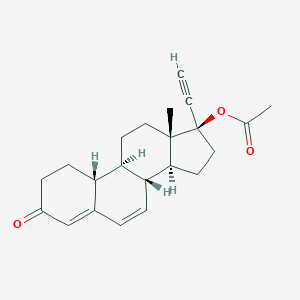
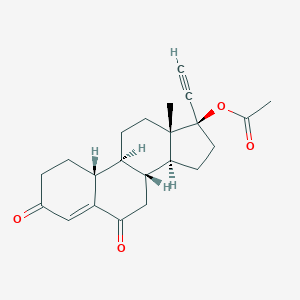
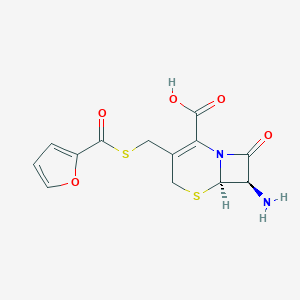
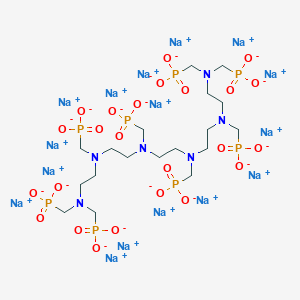
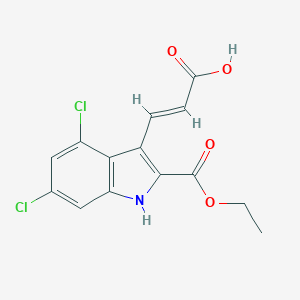
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
